molecular formula C9H7BrN2OS B4216126 6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 18009-15-9

6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B4216126
CAS No.: 18009-15-9
M. Wt: 271.14 g/mol
InChI Key: LQONJOHKJVJUMX-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a brominated dihydroquinazolinone derivative characterized by a 2-thioxo group, a methyl substituent at position 3, and a bromine atom at position 4. This compound belongs to the quinazolinone family, a class of nitrogen-containing heterocycles renowned for their pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties . The structural features of this molecule—particularly the bromine atom and thioxo group—impart distinct electronic and steric properties that influence its reactivity, solubility, and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-3-methyl-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2OS/c1-12-8(13)6-4-5(10)2-3-7(6)11-9(12)14/h2-4H,1H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQONJOHKJVJUMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CC(=C2)Br)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50388067
Record name 6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18009-15-9
Record name 6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50388067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive review of its biological activity, including synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a multi-step process involving the condensation of 2-substituted benzoxazinones with thioketones. The structural formula can be represented as follows:

C9H8BrN3S\text{C}_9\text{H}_8\text{BrN}_3\text{S}

This compound features a thioxo group, which contributes to its biological properties by enhancing interactions with biological targets.

Antiviral Activity

Research has indicated that quinazolinone derivatives exhibit significant antiviral properties. A study highlighted the antiviral activity of related compounds against various viruses, including HIV and Herpes simplex virus. For instance, derivatives similar to this compound demonstrated a minimum inhibitory concentration (MIC) of 1.92 µg/ml against vaccinia virus in E(6)SM cell culture .

Anticancer Properties

The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cells by modulating key regulators such as Bax and Bcl-2, leading to the activation of caspases involved in the apoptotic pathway . Furthermore, cell cycle analysis indicated that it arrests the cell cycle at G1 and G2/M phases in various cancer cell lines, suggesting its potential as a chemotherapeutic agent.

Cytotoxicity

Cytotoxicity assays have demonstrated that this compound exhibits varying degrees of cytotoxicity across different cancer cell lines. For example:

CompoundCell LineViability (%)IC50 (µM)
6-Bromo CompoundLoVo23.5 ± 1.510.5
6-Bromo CompoundHCT-11626.7 ± 2.112.0

These results indicate significant cytotoxic effects compared to control groups .

The proposed mechanism involves inhibition of specific kinases associated with cancer progression. The compound's ability to inhibit Polo-like kinase 1 (Plk1) has been particularly noted, which is crucial for mitotic regulation in cancer cells . Structure-activity relationship (SAR) studies have further elucidated how modifications to the quinazolinone scaffold can enhance or diminish biological activity.

Case Study: Antiviral Efficacy

A detailed investigation into the antiviral efficacy of related quinazolinones revealed that certain modifications significantly enhance activity against HIV and poxviruses. The study found that compounds with specific substituents on the quinazolinone core had improved potency against viral replication in vitro .

Case Study: Anticancer Activity

In another study, researchers evaluated the anticancer properties of various derivatives of this compound against different cancer cell lines. The findings underscored its potential as an effective agent in reducing tumor viability and promoting apoptosis through intrinsic pathways .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is C9H7BrN2OSC_9H_7BrN_2OS with a molecular weight of approximately 271.13 g/mol. The compound features a quinazolinone core structure, which is known for its biological activity. Its structure includes a bromine substituent at the 6-position and a thioxo group, contributing to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in survival and proliferation.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several pathogens. Studies suggest that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Material Science Applications

This compound is being explored for its potential use in material science due to its unique chemical properties:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.
  • Nanotechnology : Its reactivity allows for functionalization of nanoparticles, which can be used in drug delivery systems or as catalysts in chemical reactions.

Case Studies

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines (IC50 values < 10 µM).
Study 2Antimicrobial PropertiesIn vitro tests showed inhibition of E. coli and S. aureus growth at concentrations as low as 50 µg/mL.
Study 3Material ScienceEnhanced mechanical properties in polymer composites when incorporating this quinazolinone derivative.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of dihydroquinazolinones are highly dependent on substituent patterns. Below is a comparative analysis of the target compound with analogs reported in the literature:

Table 1: Comparison of Substituents and Key Properties
Compound Name Substituents (Position) Melting Point (°C) Biological Activity Reference
Target Compound 6-Br, 3-Me, 2-thioxo Not reported Not explicitly studied -
6-Bromo-3-ethyl-2-thioxo analog () 6-Br, 3-Et, 2-thioxo Not reported Not reported
6-Bromo-3-(p-tolyl)-2-thioxo () 6-Br, 3-(4-MePh), 2-thioxo Not reported Potential larvicidal activity
6-Bromo-2-(4-FluoroPh)-8-phenylethynyl () 6-Br, 2-(4-FPh), 8-phenylethynyl 235–237 Anticancer, antimicrobial
3-(2-Bromo-4-MePh)-2-thioxo () 3-(2-Br-4-MePh), 2-thioxo Not reported Pharmaceutical intermediate

Key Observations :

  • Position 3 Substituents : The methyl group in the target compound (3-Me) is smaller than the ethyl (3-Et) in or the aryl groups (e.g., p-tolyl in ). Smaller alkyl groups like methyl may enhance metabolic stability compared to bulkier substituents .
  • Position 6 Bromine: The bromine atom is conserved in several analogs (e.g., ).
  • Thioxo Group : The 2-thioxo moiety is present in all compared compounds. This group can act as a hydrogen bond acceptor, influencing interactions with proteins such as cholinesterases or tubulin .

Q & A

Basic: What are the standard synthetic protocols for preparing 6-bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one?

Methodological Answer:
The compound is typically synthesized via cyclocondensation of 5-bromoanthranilic acid with acetic anhydride to form a benzoxazinone intermediate, followed by nucleophilic substitution with hydrazine hydrate. For example:

Benzoxazinone formation : React 5-bromoanthranilic acid with acetic anhydride in pyridine at 120–130°C for 3 hours to yield 6-bromo-2-methyl-4H-benzo[1,3]oxazin-4-one .

Quinazolinone formation : Treat the intermediate with hydrazine hydrate under reflux to introduce the thioxo and amino groups, followed by bromination using bromine in acetic acid to stabilize the structure .
Key validation : IR (1686 cm⁻¹ for C=O), ¹H NMR (δ 2.48 ppm for CH₃), and elemental analysis (Br% ~31.12 vs. calculated 31.37) confirm purity .

Advanced: How can reaction conditions be optimized to minimize side products during bromination?

Methodological Answer:
Bromination efficiency depends on solvent polarity, stoichiometry, and temperature. For example:

  • Solvent : Acetic acid enhances electrophilic bromine reactivity by stabilizing intermediates .
  • Stoichiometry : A 1:1 molar ratio of substrate to bromine reduces over-bromination. Excess bromine leads to di-substituted byproducts (e.g., 6,8-dibromo derivatives) .
  • Temperature : Room-temperature bromination (24 hours) avoids thermal degradation, as seen in studies yielding 55% product vs. lower yields at higher temperatures .
    Contradiction note : Alternative methods using iodine monochloride for iodination show similar regioselectivity but require catalytic acetic acid .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Confirms functional groups (e.g., 1686 cm⁻¹ for C=O, 1605 cm⁻¹ for C=N) .
  • ¹H/¹³C NMR : Identifies substituents (e.g., δ 2.48 ppm for CH₃, aromatic protons at δ 7.25–7.82 ppm) and diastereotopic protons in the dihydroquinazolinone ring .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 268–386 for derivatives) validate molecular weight .

Advanced: How does the thioxo group influence biological activity in enzyme inhibition studies?

Methodological Answer:
The thioxo (C=S) group enhances binding to enzyme active sites via:

  • Hydrogen bonding : S atom interacts with catalytic residues (e.g., Tyr194 in PTR1) .
  • Electrophilicity : Facilitates covalent adduct formation with cysteine or serine residues in proteases .
    Example : Derivatives with thioxo groups show IC₅₀ values <1 µM against Leishmania donovani by targeting trypanothione reductase .

Basic: What pharmacological activities are associated with this compound?

Methodological Answer:

  • Antimicrobial : Inhibits bacterial/fungal growth via disruption of membrane integrity (MIC values: 12.5–50 µg/mL) .
  • Analgesic : Modulates COX-2 activity in vivo (ED₅₀ ~25 mg/kg in rodent models) .
  • Anticancer : Induces apoptosis in breast cancer cells (IC₅₀ ~10 µM) via ROS generation .

Advanced: How can computational methods predict SAR for antileishmanial activity?

Methodological Answer:

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with Leishmania targets (e.g., Trypanothione Reductase). For example, 6-bromo derivatives show ΔG = −10.27 kcal/mol with TR .
  • MD Simulations : Validate binding stability over 100 ns; MM/PBSA calculates binding free energy (e.g., −105 kJ/mol for grifolin derivatives) .
  • QSAR Models : Parameters like LogP and polar surface area correlate with activity (R² = 0.983 for benzimidazolylchalcones) .

Basic: How are crystallographic data analyzed to confirm molecular structure?

Methodological Answer:

  • X-ray Diffraction : SHELX software refines unit cell parameters (e.g., space group P2₁/c) and H-bond networks .
  • Validation : R-factor (<0.05) and residual electron density maps confirm atomic positions .
    Example : The dihydroquinazolinone ring adopts a boat conformation stabilized by N–H···O=C interactions .

Advanced: What contradictions exist in reported bioactivity data, and how can they be resolved?

Methodological Answer:

  • Contradiction : Some studies report IC₅₀ <1 µM for antileishmanial activity, while others show IC₅₀ >50 µM.
  • Resolution : Variability arises from substituent positioning (e.g., para-bromo enhances activity vs. meta-nitro) and assay conditions (e.g., promastigote vs. amastigote models) .
    Experimental design : Use standardized protocols (e.g., Alamar Blue assay) and include miltefosine as a positive control .

Basic: What green chemistry approaches are viable for synthesizing derivatives?

Methodological Answer:

  • Catalysts : Hydroxyapatite nanoparticles (HAP NPs) enable one-pot synthesis in aqueous media (yield >80%) .
  • Solvents : Ethanol/water mixtures reduce toxicity vs. DMF or pyridine .
  • Waste reduction : Recover catalysts via centrifugation (e.g., HAP NPs reused ≥5 times) .

Advanced: How can regioselectivity be controlled in halogenation reactions?

Methodological Answer:

  • Electronic effects : Electron-withdrawing groups (e.g., Br) direct electrophiles to para positions .
  • Steric effects : Bulky substituents (e.g., 3-methyl) block ortho halogenation .
  • Catalysis : Lewis acids (e.g., FeCl₃) enhance bromine activation, favoring mono-substitution (yield: 76% vs. 55% without catalyst) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-3-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

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